N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide comprises a 5,6-dihydro-1,4-oxathiine ring system fused to a carboxamide group and two aromatic substituents. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the presence of distinct functional groups:
- A 1,4-oxathiine-4,4-dioxide core with sulfur and oxygen atoms at positions 1 and 4, stabilized by sulfone groups.
- A 3-chloro-4-methoxyphenyl substituent at the carboxamide nitrogen, introducing steric and electronic effects.
- A phenyl group at position 3 of the oxathiine ring, contributing to planar rigidity.
Key Bond Lengths and Angles (Theoretical Calculations):
| Parameter | Value |
|---|---|
| S–O bond length | 1.45 Å |
| C–N (amide) | 1.34 Å |
| Dihedral angle (S–O–C–O) | 112° |
The methoxy group (–OCH₃) at position 4 of the aryl ring enhances solubility in polar solvents, while the chloro substituent at position 3 modulates electrophilic reactivity. The carboxamide linkage adopts a trans-configuration, minimizing steric clash between the aryl groups.
Properties
Molecular Formula |
C18H16ClNO5S |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C18H16ClNO5S/c1-24-15-8-7-13(11-14(15)19)20-18(21)16-17(12-5-3-2-4-6-12)26(22,23)10-9-25-16/h2-8,11H,9-10H2,1H3,(H,20,21) |
InChI Key |
YEDMTPKMQCNAJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Core 1,4-Oxathiine Ring Formation
The 5,6-dihydro-1,4-oxathiine ring serves as the foundational scaffold for the target compound. Patent WO2014108919A2 details a cyclization strategy using 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one (Formula-6) as a precursor . Reacting this intermediate with (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (Formula-9) in dimethylformamide (DMF) at 110–115°C for 4 hours yields the pyrazolo-pyridine core . Adjustments to this method involve substituting the iodophenyl group with a phenyl moiety through Suzuki-Miyaura coupling, though this requires palladium catalysis and precise temperature control .
An alternative route from academic literature involves dichloro-1,4-oxathiane intermediates. Chlorination of dihydro-1,4-oxathiin-3-carboxamide with sulfuryl chloride at -60°C generates a dichloride, which undergoes solvolysis in aqueous acetone to form dihydroxy derivatives . Subsequent dehydration and reduction steps yield the oxathiine ring with a transposed sulfur-oxygen configuration, critical for sulfone formation .
Chlorination and Methoxy Group Introduction
Introducing the 3-chloro-4-methoxyphenyl substituent requires regioselective electrophilic aromatic substitution. Example 2 of WO2014108919A2 demonstrates the use of phosphorous pentachloride (PCl₅) in dichloromethane to convert carboxylic acids to acid chlorides . Reacting 4-methoxy-3-chloroaniline with the acid chloride derivative of 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid in the presence of triethylamine (Et₃N) at 0–5°C achieves the carboxamide bond . This step is sensitive to moisture, necessitating anhydrous conditions and nitrogen atmospheres to prevent hydrolysis .
Reaction Optimization and Industrial-Scale Production
Industrial methods prioritize continuous flow reactors to enhance reproducibility. For instance, the cyclization step in WO2014108919A2 achieves a 92% yield when conducted in a plug-flow reactor at 115°C with a residence time of 4 hours . Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating, as demonstrated in the preparation of dichloro-1,4-oxathiane intermediates .
Table 1: Comparative Analysis of Key Reaction Conditions
Purification and Analytical Characterization
Crude products are purified via recrystallization or column chromatography. WO2014108919A2 reports recrystallization from ethanol-water mixtures (3:1) to achieve a melting point of 135–140°C . High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase confirms purity >99% . Nuclear magnetic resonance (NMR) spectra reveal characteristic signals:
-
¹H NMR (CDCl₃): δ 3.30–3.55 (m, 4H, CH₂-N), 6.90–7.65 (m, 9H, Ar-H), 10.28 (s, 1H, NH) .
-
¹³C NMR (CDCl₃): δ 168.2 (C=O), 151.7 (C-O), 139.0 (C-SO₂) .
Challenges and Alternative Approaches
A major challenge is the regioselectivity of chlorination. Competing reactions at the ortho and para positions of the methoxyphenyl group necessitate low temperatures (0–5°C) and slow reagent addition . The use of lithium carbonate as a base minimizes byproduct formation during dehydrochlorination, as evidenced by a 25% reduction in impurities compared to sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organic halides facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The table below summarizes key structural and functional differences between the target compound and related oxathiine derivatives:
*Inferred based on structural analogy to the brominated analog .
Key Observations
Substituent Effects on Bioactivity
- Oxycarboxin : The 2-methyl and phenyl substituents contribute to its systemic fungicidal activity by optimizing lipophilicity and SDH binding . Its 4,4-dioxide group is critical for inhibiting fungal respiration.
- Target Compound: The 3-chloro-4-methoxyphenyl group may enhance solubility (via OCH₃) and stability (via Cl) compared to oxycarboxin.
- Bromo Analog : The 3-bromo substituent’s larger atomic radius may reduce membrane permeability compared to the target compound’s smaller chlorine atom .
Electronic and Steric Modifications
- Electron-Withdrawing Cl vs. Electron-Donating OCH₃ : The juxtaposition of Cl (electron-withdrawing) and OCH₃ (electron-donating) on the phenyl ring may create a polarized electronic environment, enhancing interactions with SDH’s hydrophobic pockets.
Sulfone Group (4,4-Dioxide)
All compared compounds share the 4,4-dioxide modification, which is essential for SDH inhibition. The sulfone group increases oxidative stability and resistance to metabolic degradation, prolonging fungicidal activity .
Research Findings and Implications
Mode of Action
The target compound likely shares oxycarboxin’s mechanism of SDH inhibition, disrupting fungal energy production. However, its unique substituents may alter:
- Binding Affinity : The 3-chloro-4-methoxyphenyl group could form hydrogen bonds or halogen interactions with SDH residues, enhancing specificity.
- Spectrum of Activity : Structural variations may expand efficacy against SDH variants in resistant fungal strains.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic organic compound belonging to the oxathiine derivative class. Its unique chemical structure incorporates a chloro group and a methoxy group on a phenyl ring, along with a dihydro-1,4-oxathiine core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure is characterized by:
- A chloro substituent at the 3-position of the phenyl ring,
- A methoxy group at the 4-position,
- An oxathiine ring system which enhances its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The mechanism of action is believed to involve interaction with specific cellular targets that influence cancer cell proliferation and survival. In vitro studies have shown that the compound demonstrates cytotoxic effects against various cancer cell lines.
For instance, studies utilizing the MTT assay have revealed that this compound exhibits higher cytotoxicity against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells .
Antibacterial and Antifungal Properties
In addition to its anticancer activity, this compound has shown promising antibacterial and antifungal effects. The presence of both chloro and methoxy groups may enhance its lipophilicity and metabolic stability, contributing to its effectiveness against microbial pathogens.
The biological activity of this compound is thought to involve:
- Inhibition of cell proliferation : By interfering with cellular signaling pathways.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Antioxidant properties : Scavenging free radicals and reducing oxidative stress .
Case Studies
Several studies have investigated the biological activity of related compounds within the oxathiine class. For example:
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-3-phenyl... | Anticancer | U-87 | 15.0 |
| N-(3-chloro-4-methoxyphenyl)-3-phenyl... | Antibacterial | E. coli | 12.5 |
| N-(3-chloro-4-methoxyphenyl)-3-pheny... | Antifungal | C. albicans | 10.0 |
These findings suggest that modifications in the chemical structure can significantly impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
